Methyl 3,4,6-trichloropyridine-2-carboxylate
Overview
Description
Methyl 3,4,6-trichloropyridine-2-carboxylate: is a chlorinated pyridine derivative with the molecular formula C7H3Cl3NO2. This compound is known for its significant reactivity due to the presence of multiple chlorine atoms on the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4,6-trichloropyridine-2-carboxylate can be synthesized through the chlorination of methyl pyridine-2-carboxylate. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient and consistent chlorination. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4,6-trichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent for this compound.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: Products include partially dechlorinated pyridine derivatives.
Scientific Research Applications
Methyl 3,4,6-trichloropyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and agrochemicals.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,4,6-trichloropyridine-2-carboxylate involves its reactivity towards nucleophiles due to the electron-withdrawing effect of the chlorine atoms. This makes the pyridine ring highly susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Pentachloropyridine: A fully chlorinated pyridine derivative with similar reactivity but higher chlorine content.
2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine with four chlorine atoms, used in similar applications.
3,5-Dichloropyridine: A less chlorinated derivative with different reactivity patterns.
Uniqueness: Methyl 3,4,6-trichloropyridine-2-carboxylate is unique due to its specific substitution pattern, which provides a balance between reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
methyl 3,4,6-trichloropyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPEXSWHBLGDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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